molecular formula C7H12ClNO3 B048640 tert-Butyl (2-chloroacetyl)carbamate CAS No. 120158-03-4

tert-Butyl (2-chloroacetyl)carbamate

Cat. No. B048640
CAS RN: 120158-03-4
M. Wt: 193.63 g/mol
InChI Key: INPCHPGANCQUFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (2-chloroacetyl)carbamate is a chemical compound with the CAS Number: 120158-03-4 . It has a molecular weight of 193.63 and its IUPAC name is tert-butyl chloroacetylcarbamate . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of tert-butyl (2-chloroacetyl)carbamate involves the reaction of 2-chloroacetamide with oxalyl chloride in 1,2-dichloroethane . The reaction is carried out at 0° C .


Molecular Structure Analysis

The molecular structure of tert-Butyl (2-chloroacetyl)carbamate contains a total of 24 atoms; 12 Hydrogen atoms, 7 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . It also contains 23 bonds; 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 imide(s) (-thio) .


Physical And Chemical Properties Analysis

Tert-Butyl (2-chloroacetyl)carbamate is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Hydrogen-Bond Interactions Study : It is used for studying hydrogen-bond interactions and their role in assembling molecules into three-dimensional architecture (Das et al., 2016).

  • Synthesis of Penta-N-Protected Polyamide : This compound is instrumental in the synthesis of penta-N-protected polyamide 1, a derivative of thermopentamine containing five independently removable amino-protecting groups (Pak & Hesse, 1998).

  • Preparation of Specific Ethanamines : It is utilized in preparing 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, showcasing its role in creating specific chemical structures (Wu, 2011).

  • Access to Protected Amino Acids : The compound is useful in providing access to protected amino acids through a mild and efficient one-pot Curtius rearrangement (Lebel & Leogane, 2005).

  • Cross-Coupling Reactions : It is used in the cross-coupling reaction of various aryl(Het) halides with Cs2CO3 in 1,4-dioxane (Qin et al., 2010).

  • Enantioselective Synthesis : Tert-Butyl (4-oxo-4-arylbutyl)carbamate is used in the enantioselective synthesis of 2-substituted arylpyrrolidines, demonstrating its significance in stereochemistry (Zhou et al., 2019).

  • Generation of Unnatural Glycopeptide Building Blocks : This compound can be used to generate unnatural glycopeptide building blocks under glycosylation conditions (Henry & Lineswala, 2007).

  • Source of MeNHCH2 Synthon : It acts as a source of the MeNHCH2 synthon, which can be hydrolyzed to produce functionalized carbamates (Guijarro et al., 1996).

  • Cytotoxic Activity Study : The synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate has been studied for its cytotoxic activity against several human carcinoma cell lines (Tang et al., 2014).

  • Antiarrhythmic and Hypotensive Activity : 1-tert-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea 2c, a related compound, exhibits strong hypotensive action and has antiarrhythmic activity comparable to Propranolol (Chalina et al., 1998).

Safety and Hazards

The safety information for tert-Butyl (2-chloroacetyl)carbamate indicates that it is a hazardous substance . The hazard statements include H301-H311-H331-H341 , which correspond to toxicity if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl N-(2-chloroacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO3/c1-7(2,3)12-6(11)9-5(10)4-8/h4H2,1-3H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPCHPGANCQUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-chloroacetyl)carbamate

Synthesis routes and methods

Procedure details

To a suspension of 2-chloroacetamide (25 g, 267 mmol) in 1,2-dichloroethane (125 mL) was added dropwise oxalyl chloride (28 mL, 321 mmol) at 0° C. After heating under reflux for 3 hr, the mixture was cooled to 0° C., tert-butyl alcohol/1,2-dichloroethane (75 mL, 1/1) was added to the mixture, and the mixture was stirred for 20 min. Saturated aqueous sodium hydrogencarbonate solution was added to the reaction mixture, and the mixture was extracted with 1,2-dichloroethane. After washing with saturated aqueous sodium hydrogencarbonate solution and water, the extract was dried over anhydrous magnesium sulfate and filtrated. The solvent was evaporated under reduced pressure, and the residue was recrystallized from cyclohexane to give the title compound (25.6 g, 49%) as white crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
tert-butyl alcohol 1,2-dichloroethane
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-chloroacetyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-chloroacetyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2-chloroacetyl)carbamate
Reactant of Route 4
tert-Butyl (2-chloroacetyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-chloroacetyl)carbamate
Reactant of Route 6
tert-Butyl (2-chloroacetyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.